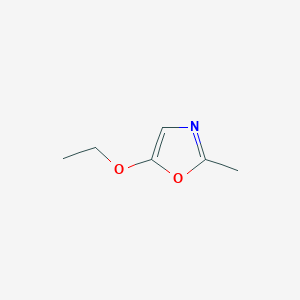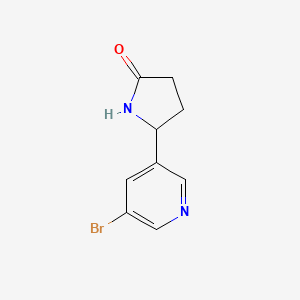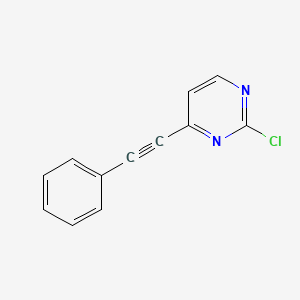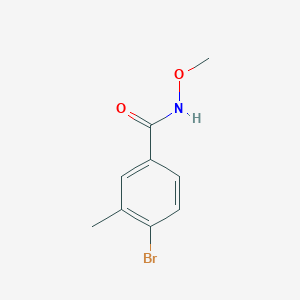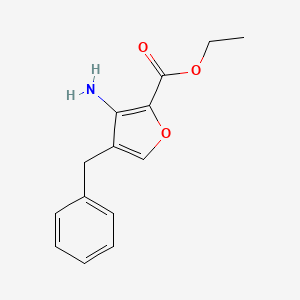![molecular formula C16H11BrN2O2 B13925352 2-(3-Bromo-2-methylphenyl)-5-(hydroxymethyl)benzo[d]oxazole-7-carbonitrile](/img/structure/B13925352.png)
2-(3-Bromo-2-methylphenyl)-5-(hydroxymethyl)benzo[d]oxazole-7-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Bromo-2-methylphenyl)-5-(hydroxymethyl)benzo[d]oxazole-7-carbonitrile is a heterocyclic compound that belongs to the oxazole family. Oxazoles are known for their diverse chemical properties and significant applications in various fields, including medicinal chemistry and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-2-methylphenyl)-5-(hydroxymethyl)benzo[d]oxazole-7-carbonitrile typically involves a multi-step process. One common method includes the aminocarbonylation of aryl and vinyl bromides with 2-aminophenols, followed by an acid-mediated ring closure to form the oxazole ring . The reaction conditions often involve the use of palladium catalysts and specific ligands to facilitate the aminocarbonylation step.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Bromo-2-methylphenyl)-5-(hydroxymethyl)benzo[d]oxazole-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions or with the aid of a catalyst.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Primary or secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(3-Bromo-2-methylphenyl)-5-(hydroxymethyl)benzo[d]oxazole-7-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 2-(3-Bromo-2-methylphenyl)-5-(hydroxymethyl)benzo[d]oxazole-7-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity or disruption of cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylbenzoxazole: Lacks the bromine and nitrile groups, making it less reactive in certain chemical reactions.
2-(4-Bromophenyl)benzoxazole: Similar structure but with the bromine atom in a different position, affecting its reactivity and applications.
5-(Hydroxymethyl)benzoxazole: Lacks the bromine and nitrile groups, making it less versatile in synthetic applications.
Uniqueness
2-(3-Bromo-2-methylphenyl)-5-(hydroxymethyl)benzo[d]oxazole-7-carbonitrile is unique due to the presence of both bromine and nitrile groups, which enhance its reactivity and make it a valuable intermediate in the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications and applications .
Propiedades
Fórmula molecular |
C16H11BrN2O2 |
|---|---|
Peso molecular |
343.17 g/mol |
Nombre IUPAC |
2-(3-bromo-2-methylphenyl)-5-(hydroxymethyl)-1,3-benzoxazole-7-carbonitrile |
InChI |
InChI=1S/C16H11BrN2O2/c1-9-12(3-2-4-13(9)17)16-19-14-6-10(8-20)5-11(7-18)15(14)21-16/h2-6,20H,8H2,1H3 |
Clave InChI |
HIJMQJZTZBQGJR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=C1Br)C2=NC3=CC(=CC(=C3O2)C#N)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


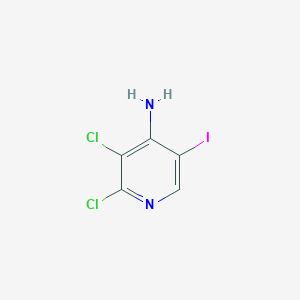


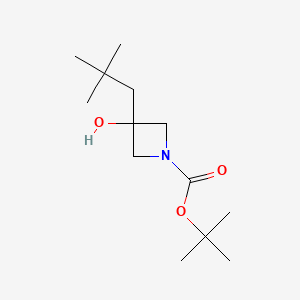
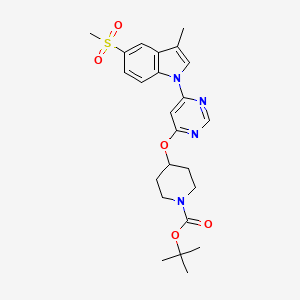
![4-Thiazoleacetic acid, 2-[[4-(4-morpholinyl)phenyl]amino]-](/img/structure/B13925294.png)
